3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-6(2)13-8(12)9(5)4-3-7(10)11/h3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVYRTVQFXRLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-2-oxo-2,3-dihydrothiazole with a propanoic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Pharmaceutical Applications
-
Anticonvulsant Activity :
- Research indicates that thiazole derivatives, including those similar to 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid, exhibit anticonvulsant properties. Studies have shown that certain thiazole-integrated compounds can effectively reduce seizure activity in animal models, suggesting potential for further development as anticonvulsant medications .
- Antibacterial Properties :
- Cancer Research :
Biochemical Applications
- Enzyme Inhibition :
-
Molecular Docking Studies :
- Computational studies using molecular docking techniques have been employed to predict how 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid interacts with various biological targets. These studies help in understanding its mechanism of action and optimizing its chemical structure for enhanced activity .
Material Science Applications
- Synthesis of Functional Materials :
Case Studies
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazole-Propanoic/Acetic Acid Derivatives
The closest analogs differ in the length of the carboxylic acid chain or substituents on the thiazole ring:
Key Observations :
Phenylpropanoic Acid Derivatives
Natural and microbial-derived phenylpropanoic acids share the propanoic acid backbone but differ in aromatic substitution:
Key Observations :
- Chlorinated phenylpropanoic acids from marine Streptomyces exhibit selective antimicrobial activity, contrasting with the synthetic thiazole derivatives’ roles as building blocks .
Sulfur-Containing Propanoic Acid Esters
Volatile esters from natural sources highlight functional diversity:
Biological Activity
3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid, also known by its CAS number 926268-69-1, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazole ring structure, which is known to exhibit various pharmacological properties.
The chemical formula of 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is C7H9NO3S with a molecular weight of 187.22 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C7H9NO3S |
| Molecular Weight | 187.22 g/mol |
| IUPAC Name | 2-(4,5-dimethyl-2-oxo-1,3-thiazol-3(2H)-yl)acetic acid |
| PubChem CID | 16768324 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, a study reported that certain thiazole derivatives exhibited significant in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Compounds similar to 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida species .
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential. Research indicates that these compounds can induce cytotoxic effects on various cancer cell lines. For example, a study found that specific thiazole compounds significantly reduced the viability of Caco-2 colorectal adenocarcinoma cells when treated with concentrations around 100 µM. The structure-dependent nature of these compounds suggests that modifications to the thiazole ring can enhance their anticancer efficacy .
Study 1: Antimicrobial Efficacy
A comprehensive evaluation was conducted on the antimicrobial activity of various thiazole derivatives including 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid. The study utilized a series of bacterial and fungal strains to assess the minimum inhibitory concentrations (MICs). The results demonstrated that certain modifications to the thiazole structure significantly improved antibacterial potency against resistant strains.
Study 2: Anticancer Properties
In another study focusing on anticancer properties, several thiazole derivatives were tested against A549 lung cancer cells and Caco-2 colorectal cancer cells. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity towards Caco-2 cells compared to A549 cells. Notably, the incorporation of methyl groups on the thiazole ring was found to increase the anticancer activity significantly .
Summary of Findings
Q & A
Q. What are the established synthetic routes for 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid?
Methodological Answer: The compound is typically synthesized via the Hantzsch thiazole cyclization method. A representative approach involves reacting β-amino acids with thiourea derivatives under reflux conditions. For example:
- Step 1: React N-phenyl-N-thiocarbamoyl-β-alanine with α-haloketones (e.g., chloroacetone) in ethanol under reflux for 12–18 hours .
- Step 2: Acidify the mixture with glacial acetic acid, followed by crystallization from ethanol/water to isolate the product.
- Key Parameters: Temperature (reflux at 80–100°C), solvent polarity, and stoichiometric ratios influence yield and purity.
Q. Table 1: Synthesis Optimization Data
| Reagent System | Reaction Time (h) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Ethanol, Reflux | 18 | 65 | >95% | |
| DMSO, Reflux | 12 | 72 | 93% |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization employs a multi-technique approach:
- 1H/13C NMR: Confirm substituent integration and electronic environment (e.g., thiazole protons at δ 6.8–7.2 ppm; carbonyl carbons at ~170 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N-H at 3200–3400 cm⁻¹) .
- Elemental Analysis: Validate empirical formula (e.g., C₉H₁₁NO₃S requires C 49.76%, H 5.06%) .
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.35 (s, 3H, CH₃), δ 3.45 (t, J=6Hz, CH₂) | |
| IR | 1695 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) |
Advanced Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties:
- Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90 K .
- Refinement: Employ SHELXL for structure solution and ORTEP-3 for graphical representation .
- Key Metrics: R-factor (<0.05), mean C-C bond length (0.002 Å), and hydrogen-bonding patterns (e.g., Etter’s graph-set analysis for supramolecular packing) .
Q. Table 3: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | 0.032 | |
| Hydrogen Bond (Å) | N-H···O = 2.89 |
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. growth-promoting effects) require rigorous experimental design:
- Dose-Response Studies: Test concentrations from 1–100 µM to identify optimal activity windows .
- Control Experiments: Include solvent controls (e.g., DMSO ≤0.1%) and reference compounds (e.g., ampicillin for antimicrobial assays) .
- Statistical Validation: Use ANOVA with post-hoc Tukey tests (p <0.05) to confirm significance .
Q. Table 4: Biological Activity Profile
| Assay Type | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|
| Antimicrobial (E. coli) | 25 µM | |
| Rapeseed Growth Promotion | 15% yield increase |
Q. What strategies optimize the compound’s solubility for in vitro studies?
Methodological Answer:
Q. How to analyze reaction byproducts in thiazole ring functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
